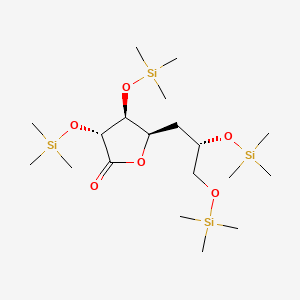
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one is a complex organic compound characterized by multiple trimethylsilyl groups and a dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one typically involves multiple steps, starting from simpler precursors. The key steps often include the protection of hydroxyl groups with trimethylsilyl groups and the formation of the dihydrofuran ring through cyclization reactions. Common reagents used in these steps include trimethylsilyl chloride, base catalysts like imidazole, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)tetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuran ring.
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)oxolane-2(3H)-one: Contains an oxolane ring instead of a dihydrofuran ring.
Uniqueness
The uniqueness of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one lies in its specific arrangement of trimethylsilyl groups and the dihydrofuran ring, which confer distinct chemical properties and reactivity patterns compared to similar compounds.
Propiedades
Fórmula molecular |
C19H44O6Si4 |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
(3R,4S,5R)-5-[(2S)-2,3-bis(trimethylsilyloxy)propyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one |
InChI |
InChI=1S/C19H44O6Si4/c1-26(2,3)21-14-15(23-27(4,5)6)13-16-17(24-28(7,8)9)18(19(20)22-16)25-29(10,11)12/h15-18H,13-14H2,1-12H3/t15-,16+,17-,18+/m0/s1 |
Clave InChI |
SPCIHMRISGHZSW-XWTMOSNGSA-N |
SMILES isomérico |
C[Si](C)(C)OC[C@H](C[C@@H]1[C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCC(CC1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


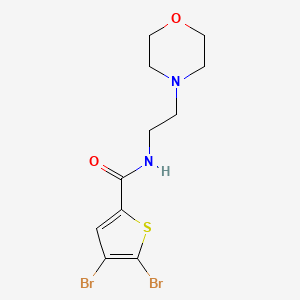
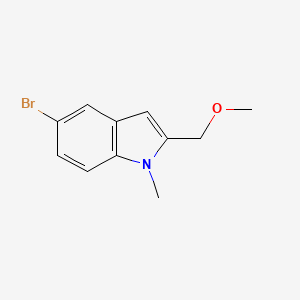

![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)

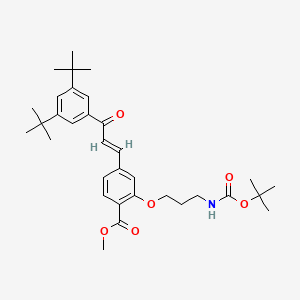


![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
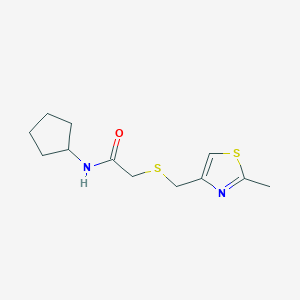
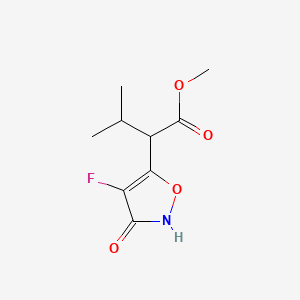
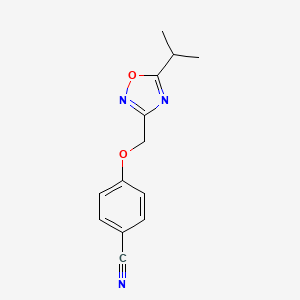
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
